molecular formula C7H14O3 B1353619 (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol CAS No. 32233-43-5

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Cat. No. B1353619
CAS RN: 32233-43-5
M. Wt: 146.18 g/mol
InChI Key: YYEZYENJAMOWHW-LURJTMIESA-N
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Description

Synthesis Analysis

Several methods exist for synthesizing solketal. One notable approach involves the reaction of glycerol with acetone under acidic conditions. The resulting product undergoes cyclization to form solketal. Additionally, acid-functionalized activated carbon derived from corncob has been explored as a catalyst for solketal production .

Scientific Research Applications

Catalysis and Chemical Synthesis

The compound is involved in catalytic processes and chemical synthesis, including the study of lignin model compounds and their cleavage mechanisms. Yokoyama (2015) reviewed the acidolysis of β-O-4-type lignin model compounds, indicating the significance of certain functional groups in these reactions and the potential for (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol to play a role in such chemical transformations (Yokoyama, 2015).

Bioenergy and Fuel Production

Ni, Leung, and Leung (2007) discussed the reforming of bio-ethanol for hydrogen production, highlighting the use of catalysts in ethanol reforming towards hydrogen production, which is a renewable resource with potential for (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol applications in the future (Ni, Leung, & Leung, 2007).

Environmental Applications

Research into the environmental applications of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol includes its role in the production of bio-alcohols and the potential for reducing emissions from spark-ignition engines. Yusuf and Inambao (2018) reviewed the benefits of ethanol-gasoline blends, suggesting potential environmental benefits from the use of such bio-alcohols in reducing exhaust emissions (Yusuf & Inambao, 2018).

Material Science

The compound's applications extend to material science, where its properties can influence the development of new materials and technologies. For instance, the chemical composition of distillers grains, a byproduct of ethanol production, has been studied to understand its potential uses in various industries (Liu, 2011).

Future Directions

: PubChem: (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol : ChemSpider: (2,2-dimethyl-1,3-dioxolan-4-yl)methanol : NIST Chemistry WebBook: 1,3-Dioxolane-4-methanol, 2,2-dimethyl-

properties

IUPAC Name

2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEZYENJAMOWHW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453328
Record name (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

CAS RN

32233-43-5
Record name (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Butane-1,2,4-triol (5.0 g, 47 mmol) was dissolved in MeOH (5 ml). Acetone (20 ml), MgSO4 (ca. 500 mg), and para-toluene sulfonic acid (p-TsOH) (catalytic amount) were added, and the mixture was allowed to stir for 5 days at room temperature. The mixture was filtered and the filtrate concentrated under reduced pressure. Methylene chloride (CH2Cl2) (20 ml) and water (20 ml) were added, the layers were separated, and the organic layer was washed with water (2×20 ml). The organic layer was dried (MgSO4), filtered, and the filtrate concentrated under reduced pressure to afford the product as a clear oil (5.15 g, 75%): 1H NMR (CDCl3) 4.23(dt, 1H, J=6.86 Hz), 4.04(t, 1H, J=6.06 Hz), 3.72(m, 2H), 3.54(t, 1H, J=7.72 Hz), 2.55(broad s, 1H), 1.77(dt, 2H, J=6.67 Hz), 1.34(d, 6H, J=15.68 Hz)ppm; IR (neat) 3420, 2980, 2930, 2870, 1710, 1455, 1370, 1250, 1215, 1155, 1055, 855, 732 cm-1.
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5 g
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Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AMA Osman, EB Pedersen - Monatshefte für Chemie-Chemical Monthly, 2010 - Springer
A new intercalating nucleic acid monomer Y was obtained via alkylation of pyren-1-ol with (S)-(+)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol under Mitsunobu conditions followed by …
Number of citations: 4 link.springer.com
AMA Osman, EB Pedersen… - … , Nucleotides and Nucleic …, 2013 - Taylor & Francis
A new intercalating nucleic acid monomer X was obtained in high yield starting from alkylation of 4-iodophenol with (S)-(+)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol under Mitsunobu …
Number of citations: 5 www.tandfonline.com
AMA Osman, PT Jørgensen, N Bomholt… - Bioorganic & medicinal …, 2008 - Elsevier
When inserting 2-phenyl or 2-naphth-1-yl-phenanthroimidazole intercalators (X and Y, respectively) as bulges into triplex-forming oligonucleotides, both intercalators show …
Number of citations: 16 www.sciencedirect.com
R Montaser, VJ Paul, H Luesch - Organic letters, 2013 - ACS Publications
Novel bioactive lipids were identified from a Guamanian cyanobacterium, the Pseudomonas aeruginosa quorum sensing inhibitor pitinoic acid A (1) and the anti-inflammatory pitinoic …
Number of citations: 31 pubs.acs.org
A Venkanna, E Sreedhar, B Siva, KS Babu… - Tetrahedron …, 2013 - Elsevier
The stereoselective synthesis of the macrolactone core of the natural product koshikalide is described. Starting with readily available 1,4-butanediol and malic acid as synthons, our …
Number of citations: 19 www.sciencedirect.com
V Gudipati - 2008 - search.proquest.com
Chapter 1 of this thesis describes two new strategies for the solution phase mixture synthesis: OEG-mixture synthesis (OMS) and OEG-fluorous mixture synthesis (OFMS). An OEG-…
Number of citations: 3 search.proquest.com
C Bauder - European Journal of Organic Chemistry, 2018 - Wiley Online Library
The bistramides family has shown antitumoral activity. More specifically bistramide K exhibits lower toxicity than its congeners. In this work, we describe a highly stereoselective and …
D Vellucci, SD Rychnovsky - Organic letters, 2007 - ACS Publications
The reductive cyclization reaction of a cyanoacetal has been used to prepare the pectenotoxin 2 (PTX-2) AB spiroacetal with high diastereoselectively for the first time. The strategy is …
Number of citations: 47 pubs.acs.org
S Roscales, V Ortega, AG Csaky - The Journal of Organic …, 2013 - ACS Publications
The substrate-controlled 1,3-stereoselective conjugate addition of boronic acids and potassium trifluoroborates under metal-free conditions has been developed. This reaction affords …
Number of citations: 14 pubs.acs.org
B Alcaide, P Almendros, R Carrascosa - Tetrahedron, 2012 - Elsevier
A methodology for the direct preparation of bridged acetals from acetonide-tethered alkynes under gold catalysis in the presence of water has been developed. The bicyclic ring …
Number of citations: 24 www.sciencedirect.com

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